![molecular formula C16H26I2O2Si B8528389 tert-butyl-[2-(iodomethyl)-3-(4-iodophenoxy)propoxy]-dimethylsilane](/img/structure/B8528389.png)
tert-butyl-[2-(iodomethyl)-3-(4-iodophenoxy)propoxy]-dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl-[2-(iodomethyl)-3-(4-iodophenoxy)propoxy]-dimethylsilane: is a complex organosilicon compound. It is characterized by the presence of iodine atoms and a tert-butyl group, which contribute to its unique chemical properties. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of tert-butyl-[2-(iodomethyl)-3-(4-iodophenoxy)propoxy]-dimethylsilane typically involves multiple steps. One common method includes the reaction of tert-butyl-dimethylsilyl chloride with 3-iodo-2-(4-iodophenoxy)methylpropane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.
Chemical Reactions Analysis
tert-butyl-[2-(iodomethyl)-3-(4-iodophenoxy)propoxy]-dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding hydrocarbons.
Scientific Research Applications
tert-butyl-[2-(iodomethyl)-3-(4-iodophenoxy)propoxy]-dimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl-[2-(iodomethyl)-3-(4-iodophenoxy)propoxy]-dimethylsilane involves its interaction with various molecular targets. The iodine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The tert-butyl group provides steric hindrance, affecting the compound’s overall stability and reactivity .
Comparison with Similar Compounds
tert-butyl-[2-(iodomethyl)-3-(4-iodophenoxy)propoxy]-dimethylsilane can be compared with other similar compounds, such as:
tert-butyl (4-iodobutoxy)dimethylsilane: This compound has a similar structure but with a different alkyl chain length, affecting its reactivity and applications.
tert-butyl (3-iodopropoxy)dimethylsilane:
These comparisons highlight the unique features of this compound, particularly its specific iodine substitution pattern and the presence of a tert-butyl group, which contribute to its distinct chemical behavior and applications.
Properties
Molecular Formula |
C16H26I2O2Si |
|---|---|
Molecular Weight |
532.27 g/mol |
IUPAC Name |
tert-butyl-[2-(iodomethyl)-3-(4-iodophenoxy)propoxy]-dimethylsilane |
InChI |
InChI=1S/C16H26I2O2Si/c1-16(2,3)21(4,5)20-12-13(10-17)11-19-15-8-6-14(18)7-9-15/h6-9,13H,10-12H2,1-5H3 |
InChI Key |
NODVDNMAAHURGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(COC1=CC=C(C=C1)I)CI |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
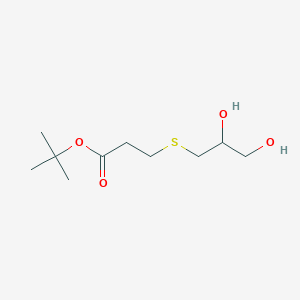
![2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3,5-dimethylpyrrole;hydrochloride](/img/structure/B8528325.png)
![1-[2-Hydroxy-2-(2-methoxyphenyl)ethyl]imidazole](/img/structure/B8528329.png)
![Spiro[5.5]undec-1-ene-2-methanol](/img/structure/B8528333.png)
![1-{[1-(4-Chlorophenyl)cyclopropyl]methyl}-1-ethylpyrrolidin-1-ium iodide](/img/structure/B8528340.png)
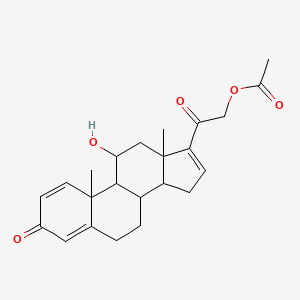
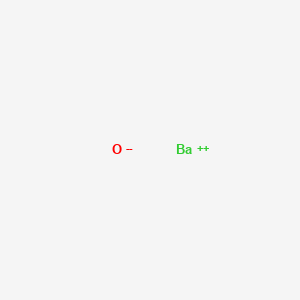
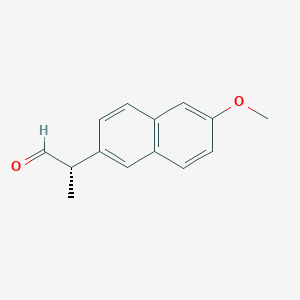
![(4aS,10bR)-1,2,3,4,4a,5,6,10b-Octahydrobenzo[f]quinoline](/img/structure/B8528378.png)
![4-(3-chloro-phenylamino)-3-(3-methoxy-phenylamino)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8528384.png)
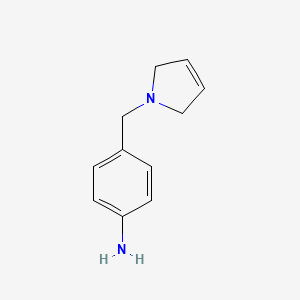

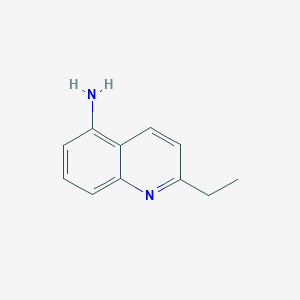
![(S)-[1-(4-Bromo-phenyl)-ethyl]-carbamic acid methyl ester](/img/structure/B8528431.png)
